![molecular formula C7H8N4 B1403582 7H-Pyrrolo[2,3-d]pyrimidin-5-methanamin CAS No. 1060815-95-3](/img/structure/B1403582.png)

7H-Pyrrolo[2,3-d]pyrimidin-5-methanamin

Übersicht

Beschreibung

Synthesis Analysis

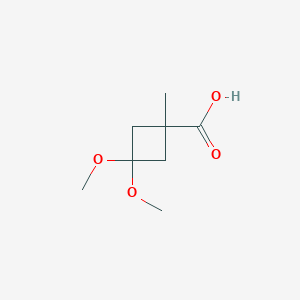

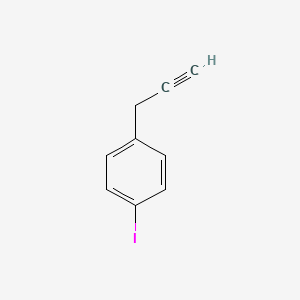

The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine involves several steps. One method involves the use of dimethyl malonate as the starting compound . The synthesis process is operationally simple and practical for the production of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine has been studied using various techniques such as X-ray crystallography . These studies provide valuable insights into the binding modes and inhibitory mechanisms of this compound.Chemical Reactions Analysis

The chemical reactions involving 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine have been studied extensively. For instance, it has been found that the compound has strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .Physical And Chemical Properties Analysis

The physical and chemical properties of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine include a molecular weight of 119.12 . The compound is a yellow solid with a melting point of 287–288 °C .Wissenschaftliche Forschungsanwendungen

Hematopoetische Progenitor-Kinase 1 (HPK1)-Inhibition

Diese Verbindung dient als Gerüst für die Entwicklung von Inhibitoren, die auf die Hematopoetische Progenitor-Kinase 1 (HPK1) abzielen. HPK1-Inhibitoren sind in der Krebsforschung wichtig, da sie eine Rolle beim Tumorwachstum und der Metastasierung spielen. Ein Derivat dieser Verbindung zeigte eine potente inhibitorische Aktivität gegen HPK1 .

Monopoläre Spindel 1-Inhibition

Die Derivate der Verbindung wurden für die Verwendung als Inhibitoren der Monopolären Spindel 1 (MPS1) optimiert. MPS1-Inhibitoren sind entscheidend für die Entwicklung von Krebsbehandlungen, da sie eine Rolle bei der Zellteilung spielen .

PAK4-Inhibition

7H-Pyrrolo[2,3-d]pyrimidin-Derivate wurden auf ihre inhibitorischen Wirkungen auf PAK4 untersucht, eine Kinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Motilität, Überleben und Proliferation. Molekulardynamiksimulationen wurden verwendet, um ihre Bindungsmodi und Hemmmechanismen zu untersuchen .

Gezielte Kinase-Inhibitoren

Neue Derivate dieser Verbindung wurden als potenzielle gezielte Kinase-Inhibitoren (TKIs) synthetisiert, die für die Behandlung verschiedener Krebsarten von Bedeutung sind .

Wirkmechanismus

Target of Action

The compound 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine has been found to interact with several targets. It has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . It has also been identified as a potential multi-targeted kinase inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . Other targets include Hematopoietic progenitor kinase 1 (HPK1) and Monopolar spindle kinase 1 (Mps1) .

Mode of Action

The compound interacts with its targets, leading to various changes. For instance, it inhibits the phosphorylation of Mps1 in vitro and in vivo . In the case of kinase enzymes, it exhibits significant inhibitory activity, comparable to the well-known TKI sunitinib .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a role in one-carbon (1C) metabolism, which encompasses folate-mediated 1C transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . It also displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in various cellular processes . The compound binds to the hinge region, β-sheets, and residues with charged side chains around the 4-substituent of PAK4, enhancing hydrogen bonds and electrostatic interactions . These interactions result in the inhibition of PAK4 activity, which is associated with cancer cell proliferation and survival .

Cellular Effects

The effects of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine on various cell types and cellular processes are profound. In human T cell leukemia Jurkat cells, the compound has been shown to inhibit the phosphorylation level of SLP76, a substrate of hematopoietic progenitor kinase 1 (HPK1), and enhance IL-2 secretion . This indicates that 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine can modulate cell signaling pathways and influence gene expression. Additionally, it has been observed to induce cell cycle arrest and apoptosis in breast cancer cell lines, further highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine exerts its effects through specific binding interactions with biomolecules. The compound’s terminal amino group enhances hydrogen bonds and electrostatic interactions with surrounding residues, leading to strong inhibition of PAK4 . The different halogen atoms on the 2-substituents of the compound affect the positions of the 2-benzene rings and the interactions with the hinge region, influencing the compound’s inhibitory capacity . These molecular interactions result in enzyme inhibition, modulation of cell signaling pathways, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine vary with different dosages in animal models. At lower dosages, the compound has been shown to inhibit specific kinases and induce apoptosis in cancer cells without significant toxicity . At higher dosages, potential toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosages to maximize the compound’s therapeutic potential while minimizing adverse effects.

Transport and Distribution

The transport and distribution of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions determine the compound’s bioavailability and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization will provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,1,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRNIFCCEYBGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

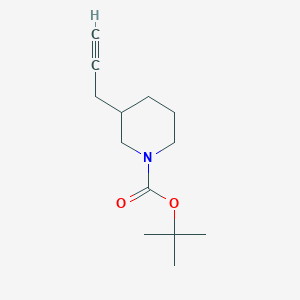

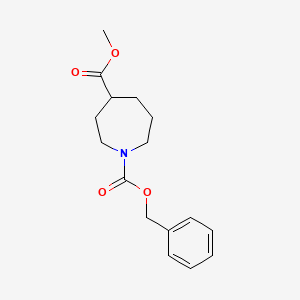

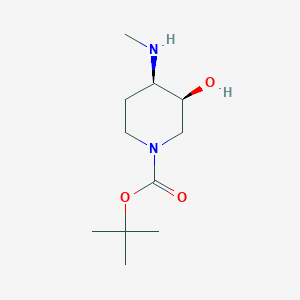

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)

![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)

![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)

![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)

![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)

![(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B1403521.png)